molecular formula C14H23ClN2O2S B1388917 2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride CAS No. 1158551-79-1

2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride

Cat. No.: B1388917
CAS No.: 1158551-79-1
M. Wt: 318.9 g/mol
InChI Key: ZPWTYNKBOIYBIE-UHFFFAOYSA-N
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Description

2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride is a chemical compound that features a piperidine ring, a sulfonyl group, and an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted ethylamine derivatives.

Scientific Research Applications

2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethanol
  • **2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-acetic acid
  • **2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-propylamine

Uniqueness

2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S.ClH/c1-12-4-2-3-11-16(12)19(17,18)14-7-5-13(6-8-14)9-10-15;/h5-8,12H,2-4,9-11,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWTYNKBOIYBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158551-79-1
Record name 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride
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2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride
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2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride
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2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride
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2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride
Reactant of Route 6
2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride

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